1-(2-Methoxyethyl)-3-nitro-1H-pyrazole
Overview
Description
The compound “1-(2-Methoxyethyl)-3-nitro-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The “1-(2-Methoxyethyl)” part suggests a methoxyethyl group attached to the first position of the pyrazole ring . The “3-nitro” indicates a nitro group (-NO2) attached to the third position of the pyrazole ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure . Without specific data, it’s difficult to provide an analysis of the physical and chemical properties of “this compound”.Scientific Research Applications
Structural Analysis and Synthesis Techniques
- The synthesis and characterization of pyrazole compounds have been extensively studied, with techniques such as X-ray diffraction, IR, NMR, and DFT calculations being employed to understand their molecular geometry, vibrational frequencies, and chemical shift values. For instance, experimental and theoretical investigations on similar pyrazole derivatives provide insights into their structural properties and potential for creating supramolecular materials (Evecen et al., 2016).
Supramolecular Chemistry
- Pyrazole derivatives have shown significant potential in forming hydrogen-bonded supramolecular materials, displaying a variety of structural arrangements based on their substituents. This versatility suggests their applicability in designing new materials with tailored properties (Moyano et al., 2021).
Optical and Electronic Properties
- Certain pyrazoline derivatives exhibit fluorescence, non-linear optical properties, and mesogenic behavior, depending on the substituent on the phenyl ring. This tunability of physical properties makes them candidates for applications in optical materials and liquid crystals (Barberá et al., 1998).
Synthetic Organic Chemistry
- Pyrazole compounds are utilized in the synthesis of complex organic molecules. For example, one-pot synthesis techniques have been developed to create compounds with potential medicinal and agricultural applications, highlighting the role of pyrazole derivatives in facilitating complex organic reactions (Jilani, 2007).
Molecular Electronics and Material Science
- The study of hydrogen-bonded 4-Aryl-3,5-Dimethylpyrazoles for supramolecular materials showcases their potential in the field of molecular electronics and material science, due to their thermal stability, fluorescence, and ability to form various hydrogen-bonded structures (Sandra Moyano et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-nitropyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c1-12-5-4-8-3-2-6(7-8)9(10)11/h2-3H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTPQOGAWFMATL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC(=N1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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